1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound characterized by a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multi-step organic synthesis The synthetic route typically starts with the construction of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold through cyclization reactions
Industrial Production Methods: On an industrial scale, the production methods are optimized for higher yields and cost efficiency. Key reaction steps are scaled up, and the reaction conditions are fine-tuned to ensure reproducibility. Continuous flow chemistry might be employed to enhance reaction rates and safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can undergo various types of chemical reactions, such as:
Oxidation: Conversion of thioethers to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of nitro or carbonyl functionalities.
Substitution: Aromatic substitution reactions to introduce different substituents on the benzyl rings.
Common Reagents and Conditions: Typical reagents used include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents under basic or acidic conditions.
Major Products Formed: Depending on the specific reactions, the major products can include sulfoxides, sulfones, substituted benzyl derivatives, and reduced thieno-triazolopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. Its heterocyclic core makes it a valuable template for developing new chemical entities.
Biology: In biology, it is investigated for its potential biological activity. Compounds with similar structures have been reported to exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: In medicine, research focuses on its potential as a therapeutic agent. The compound's core structure is a pharmacophore that could be optimized for treating various diseases.
Industry: In industry, this compound could be used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its target. Generally, it might act by:
Binding to specific enzymes or receptors, modulating their activity.
Interfering with cellular processes such as DNA replication or protein synthesis.
Molecular Targets and Pathways Involved: Potential molecular targets include kinases, receptors, and enzymes involved in disease pathways. Its activity might involve pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
4-(4-Benzylbenzyl)thieno[2,3-d]pyrimidin-2-amine: Similar core with different substituents.
1-(4-Benzylthio)thieno[3,2-c]pyridine: A different fused ring system but with related functional groups.
This uniqueness could translate to distinct biological activity and synthetic accessibility, making it a valuable compound for further research and development.
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Properties
IUPAC Name |
12-benzylsulfanyl-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS2/c1-2-16-8-10-17(11-9-16)14-26-21(28)20-19(12-13-29-20)27-22(26)24-25-23(27)30-15-18-6-4-3-5-7-18/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYSVGDKLZWMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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